5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,6-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound is a structurally complex thiophene derivative featuring multiple functional groups:
- Thiophene-2,4-diamine core: Provides a planar aromatic system with two amine groups, enabling hydrogen bonding and coordination chemistry.
- N2-(2,6-Dimethylphenyl) substituent: A sterically hindered aryl group that may modulate solubility and intermolecular interactions.
- 4-Methylbenzenesulfonyl group: A sulfonamide-linked toluenesulfonyl unit, commonly associated with enhanced metabolic stability in pharmaceuticals or agrochemicals .
The instability of diamine intermediates, as noted in similar syntheses, may necessitate rapid progression to subsequent functionalization steps .
Properties
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S2/c1-15-7-10-19(11-8-15)36(31,32)26-22(28)25(24(30)18-9-12-20-21(13-18)34-14-33-20)35-27(26)29-23-16(2)5-4-6-17(23)3/h4-13,29H,14,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICXFVLQVAMAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,6-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzodioxole moiety, which is known for its diverse biological activities.
- A thiophene ring that contributes to its electronic properties.
- Multiple functional groups that enhance its interaction with biological targets.
Anticancer Properties
Several studies have indicated that derivatives of benzodioxole exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that benzodioxole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Inhibition of Enzymatic Activity
Research has shown that compounds similar to this compound can act as inhibitors of key enzymes involved in metabolic processes. For example, the inhibition of cholesteryl ester transfer protein (CETP) has been linked to increased levels of high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health . This suggests that the compound may possess lipid-modulating properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have indicated that benzodioxole derivatives exhibit significant antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Case Studies
- Anticancer Efficacy in vitro : A study involving the application of the compound on human cancer cell lines showed a dose-dependent reduction in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
- Cardiovascular Effects : In animal models, administration of similar compounds led to improved lipid profiles and reduced atherosclerotic plaque formation. These findings underscore the potential cardiovascular benefits associated with the compound .
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against the compound, revealing significant inhibitory concentrations that suggest its utility in treating infections caused by resistant strains .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Differences :
- Compared to natural products like Zygocaperoside, the synthetic thiophene core and sulfonamide linkage suggest tailored pharmacokinetic profiles (e.g., longer half-life) .
Spectroscopic Comparison with Benzodioxole-Containing Compounds
Using NMR data from benzodioxole derivatives (e.g., Zygocaperoside in ):
| Proton/Carbon (ppm) | Target Compound (Hypothetical) | Zygocaperoside (Reported) |
|---|---|---|
| Benzodioxole O-CH₂-O | ~5.9–6.1 (s, 2H) | 5.85 (s, 2H) |
| Aromatic C=O (Carbonyl) | ~168–170 | 170.2 |
| Thiophene C-SO₂ | ~135–138 | N/A |
The benzodioxole protons in the target compound are expected to resonate similarly to Zygocaperoside, but the thiophene-sulfonyl carbons introduce distinct downfield shifts due to electron-withdrawing effects .
Functional Group Lumping and Reactivity
Per the lumping strategy (), compounds with benzodioxole and sulfonamide groups can be grouped for environmental modeling:
| Surrogate Group | Key Reactivity Pathways | Environmental Half-Life (Hypothetical) |
|---|---|---|
| Benzodioxole-Sulfonamides | Photolysis, hydrolysis at sulfonamide bond | 30–60 days |
| Fluorinated Diamines | Oxidative degradation | 10–20 days |
The target compound’s benzodioxole-carbonyl group may slow degradation compared to fluorinated analogues, aligning with its hypothesized persistence .
Application Context
- Pharmaceutical Potential: The sulfonamide group is prevalent in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible therapeutic applications, unlike natural benzodioxoles (e.g., Zygocaperoside) with traditional medicinal uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
